molecular formula C11H14N4O B14917797 2-(3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)acetohydrazide

2-(3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)acetohydrazide

Cat. No.: B14917797
M. Wt: 218.26 g/mol
InChI Key: FFIPBSKVWBHAIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)acetohydrazide is a compound that belongs to the pyrazole family Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)acetohydrazide typically involves the cyclocondensation of hydrazine with a carbonyl compound. One common method is the reaction of phenylhydrazine with an appropriate α,β-unsaturated carbonyl compound under acidic or basic conditions . The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as microwave-assisted synthesis, can be employed to reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted pyrazoles, hydrazine derivatives, and various functionalized pyrazole compounds .

Scientific Research Applications

2-(3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)acetohydrazide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)acetohydrazide involves its interaction with specific molecular targets. For instance, it can inhibit enzymes or interact with receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the compound .

Properties

Molecular Formula

C11H14N4O

Molecular Weight

218.26 g/mol

IUPAC Name

2-(3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)acetohydrazide

InChI

InChI=1S/C11H14N4O/c12-13-11(16)7-9-6-10(15-14-9)8-4-2-1-3-5-8/h1-5,9,14H,6-7,12H2,(H,13,16)

InChI Key

FFIPBSKVWBHAIV-UHFFFAOYSA-N

Canonical SMILES

C1C(NN=C1C2=CC=CC=C2)CC(=O)NN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.